2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-pyrimidin-5-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-1-6(7)5-2-9-4-10-3-5/h2-4,6-7H,1H2,(H,11,12) |
InChI Key |
OTZPGMGFSWZANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a pyrimidine derivative. One common method involves the reaction of 2-chloro-4-methylpyrimidine with ethyl diazoacetate to form a cyclopropane ester, which is then hydrolyzed to yield the desired carboxylic acid . The reaction conditions often include the use of inert solvents and catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(5-Pyrimidinyl)cyclopropanecarboxylic acid is a chemical compound featuring a cyclopropane ring with a carboxylic acid functional group and a pyrimidine moiety. It has a unique bicyclic structure that combines the rigidity of cyclopropane with the aromaticity of pyrimidine, which can influence its chemical reactivity and biological activity.
Reactivity
The reactivity of 2-(5-Pyrimidinyl)cyclopropanecarboxylic acid is due to the carboxylic acid group and the cyclopropane ring, with key reactions including decarboxylation and esterification.
Potential applications
2-(5-Pyrimidinyl)cyclopropanecarboxylic acid has potential applications in fields such as:
- Pharmaceutical research
- Agrochemical development
- Material science
Biological activity
Research indicates that compounds similar to 2-(5-Pyrimidinyl)cyclopropanecarboxylic acid exhibit various biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
GPR120 modulators
Cyclopropanecarboxylic acid compounds may be used in the treatment of multiple diseases or disorders associated with GPR120, such as diabetes and related conditions, microvascular complications, macrovascular complications, cardiovascular diseases, metabolic syndrome, disorders of glucose metabolism, and obesity . Examples of diseases or disorders associated with the activity of GPR120 include diabetes, hyperglycemia, impaired glucose tolerance, gestational diabetes, insulin resistance, hyperinsulinemia, retinopathy, neuropathy, nephropathy, diabetic kidney disease, acute kidney injury, cardiorenal syndrome, delayed wound healing, atherosclerosis, abnormal heart function, congestive heart failure, myocardial ischemia, stroke, Metabolic Syndrome, hypertension, obesity, fatty liver disease, dislipidemia, hyperlipidemia, hypertriglyceridemia, hypercholesterolemia, low high-density lipoprotein (HDL), high low-density lipoprotein (LDL), lipid disorders and liver diseases such as NASH (Non- Alcoholic SteatoHepatitis), NAFLD (Non-Alcoholic Fatty Liver Disease) and liver cirrhosis .
Interaction studies
Interaction studies involving 2-(5-Pyrimidinyl)cyclopropanecarboxylic acid focus on its binding affinity and activity against biological targets and employ techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Enzyme assays
Mechanism of Action
The mechanism of action of 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, while the cyclopropane ring can provide conformational rigidity to the molecule. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share key structural motifs with 2-(5-Pyrimidinyl)cyclopropanecarboxylic Acid, differing primarily in heterocycle type, substituents, or functional groups:
Table 1: Key Structural and Physicochemical Comparisons
Functional and Reactivity Differences
Heterocycle Influence: Pyrimidine-based compounds (e.g., 5-Phenylpyrimidine-2-carboxylic Acid) exhibit higher polarity and hydrogen-bonding capacity compared to pyridine or thiophene analogs. This affects their solubility and binding affinity in biological systems .
Substituent Effects: Halogenation: Bromine in 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), absent in the non-halogenated target compound . Alkyl Groups: Isopropyl and methyl groups in 4-Isopropyl-2-methyl-pyrimidine-5-carboxylic acid increase steric hindrance, reducing enzymatic degradation but limiting aqueous solubility . Aromatic vs. Aliphatic Rings: The phenyl group in 5-Phenylpyrimidine-2-carboxylic Acid enhances π-π stacking interactions, whereas cyclopropane’s strain may improve target selectivity .
Acidity and Solubility :
- Carboxylic acid pKa values are influenced by adjacent substituents. For example, electron-withdrawing groups (e.g., bromine) lower pKa, increasing acidity and solubility in basic media .
Biological Activity
2-(5-Pyrimidinyl)cyclopropanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring substituted with a pyrimidine moiety. Its molecular formula is , and it exhibits properties typical of carboxylic acids, including solubility in polar solvents and potential for forming salts.
Biological Activities
Research indicates that 2-(5-Pyrimidinyl)cyclopropanecarboxylic acid exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Modulation of GPR120 : The compound acts as a modulator of the GPR120 receptor, which is implicated in regulating insulin sensitivity and inflammatory responses. This modulation may have therapeutic implications for conditions such as type 2 diabetes .
- Inhibition of Acetyl-CoA Carboxylase (ACC) : Some derivatives of cyclopropanecarboxylic acids have been identified as ACC inhibitors, which are significant in metabolic regulation and obesity management .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that further exploration of 2-(5-Pyrimidinyl)cyclopropanecarboxylic acid could lead to the development of new antibiotics.
- GPR120 Modulation : In a preclinical study involving diabetic models, compounds similar to 2-(5-Pyrimidinyl)cyclopropanecarboxylic acid improved insulin sensitivity and reduced inflammation markers, indicating their potential utility in managing metabolic disorders .
- ACC Inhibition : Research has shown that certain cyclopropanecarboxylic acids can effectively inhibit ACC, leading to decreased fatty acid synthesis in vitro. This property is particularly relevant for obesity treatment strategies .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Metabolic Intermediates
| Intermediate | Detection Method | Role in Pathway |
|---|---|---|
| Cyclopropanecarboxylic acid-X | Sephadex chromatography | Activated substrate for cleavage |
| β-Hydroxybutyric acid | Thin-layer chromatography | Terminal metabolite |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Variability in Assay Conditions: pH, temperature, or co-solvents (e.g., DMSO) affect solubility and activity .
- Structural Isomerism: Undetected cis/trans cyclopropane isomers may exhibit differing bioactivities.
Strategies:
- Dose-Response Curves: Standardize activity measurements across multiple concentrations.
- Chiral HPLC: Verify enantiomeric composition if the compound is stereogenic .
- Control Experiments: Use β-hydroxybutyric acid (a metabolite) to rule out indirect effects .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Screens against pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina.
- QSAR Modeling: Correlates substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity .
- MD Simulations: Assesses cyclopropane ring stability in aqueous vs. lipid environments.
Key Insight:
The cyclopropane ring’s strain energy (~27 kcal/mol) may enhance binding affinity but reduce metabolic stability .
Advanced: How to optimize reaction yields in stereoselective synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
